molecular formula C12H19NO4 B3006347 Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2260931-46-0

Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B3006347
M. Wt: 241.287
InChI Key: ZYMCCMWBSCJAQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been described through two efficient and scalable routes, providing a foundation for further selective derivations on the azetidine and cyclobutane rings. This compound serves as a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Additionally, the synthesis of constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid has been reported, showcasing the utility of azabicycloalkane amino acids as rigid dipeptide mimetics for peptide-based drug discovery .

Molecular Structure Analysis

The molecular structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate demonstrates mirror symmetry with the hexahydropyrimidine ring adopting a chair conformation. The spiro-skeleton is formed by axial and equatorial bonds connecting the 3-pyrrolin-2-one to the hexahydropyrimidine ring . Furthermore, the conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers has been conducted, revealing that the planar moiety of this fragment is commonly observed in derivatives not condensed with other rings .

Chemical Reactions Analysis

The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal has been explored, yielding a mixture of isomeric condensation products. This reaction demonstrates the reactivity of spirocyclic 3-oxotetrahydrofurans with active methylene groups, which can be used to prepare other biologically active heterocyclic compounds . Additionally, the use of tert-butyl hydroperoxide and tetrabutylammonium iodide-promoted free radical cyclization has been studied, leading to the formation of azaspirocyclohexadienone products under an oxygen atmosphere .

Physical and Chemical Properties Analysis

The application of NMR spectroscopy has been crucial for assigning the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and its esters. NOESY correlations and chemical shift anisotropy calculations have confirmed the absolute configurations at the relevant centers of these compounds .

Scientific Research Applications

Synthesis and Derivation

Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate and its related compounds offer valuable pathways in organic synthesis. Meyers et al. (2009) describe scalable synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the target chemical, which provides a convenient entry point to novel compounds complementing piperidine ring systems (Meyers et al., 2009). Similarly, Molchanov and Tran (2013) achieved regioselective 1,3-dipolar cycloaddition with methyl 2-benzylidenecyclopropanecarboxylate to produce substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Structural Analysis

Structural analysis of related compounds provides insights into their molecular architecture. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, characterized it using NMR spectroscopy and mass spectrometry, and determined its structure via X-ray diffraction (Moriguchi et al., 2014). Such detailed analyses are critical for understanding the chemical properties and potential applications of these compounds.

Biological Activity and Pharmaceutical Applications

While focusing on non-drug-related aspects, it's important to note that compounds like tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate often serve as intermediates in the synthesis of biologically active molecules. For example, Breuning et al. (2009) developed a route to bi- and tricyclic 9-oxabispidines, evaluated as chiral ligands in catalytic processes, illustrating the potential of these compounds in medicinal chemistry (Breuning et al., 2009).

properties

IUPAC Name

tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-12(8-13)9(14)5-4-6-16-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMCCMWBSCJAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(=O)CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

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